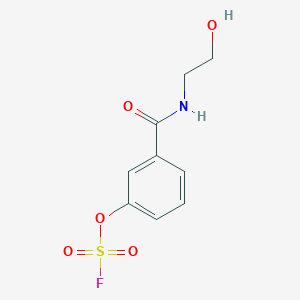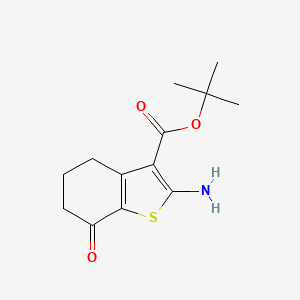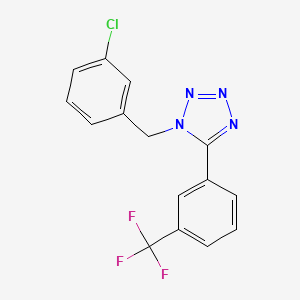
N-(4-(3-メトキシピペリジン-1-イル)フェニル)-3-メチルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
科学的研究の応用
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
作用機序
Target of Action
The primary targets of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide are currently unknown. The compound is a derivative of piperidine, a six-membered heterocyclic amine that is a key synthetic fragment in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been associated with a wide range of biological activities . .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(4-(3-hydroxypiperidin-1-yl)phenyl)-3-methylbutanamide.
Reduction: Formation of N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide
- N-(4-(3-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the butanamide moiety differentiates it from other piperidine derivatives, potentially leading to unique interactions and applications .
特性
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)11-17(20)18-14-6-8-15(9-7-14)19-10-4-5-16(12-19)21-3/h6-9,13,16H,4-5,10-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARMPPJAPPWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)


![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
